

Azido-PEG8-PFP Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Azido-PEG8-PFP ester

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This technical guide provides an in-depth overview of **Azido-PEG8-PFP ester**, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, experimental protocols, and workflow visualizations to facilitate its application.

Core Compound Specifications

Azido-PEG8-PFP ester is a polyethylene glycol (PEG)-based linker featuring an azide (N₃) group on one end and a pentafluorophenyl (PFP) ester on the other, separated by an 8-unit PEG chain. This structure allows for sequential or one-pot conjugation reactions with different molecules.

Property	Value	Source(s)
Molecular Weight	633.6 g/mol (or 633.56 g/mol)	[1][2][3][4]
Molecular Formula	C25H36F5N3O10	[1]
CAS Number	2055014-62-3	
Purity	Typically ≥95% or 98%	
Solubility	Soluble in DMSO, DMF, and DCM	
Storage	Store at -20°C, desiccated	

Chemical Reactivity and Applications

The unique bifunctional nature of **Azido-PEG8-PFP ester** underpins its utility in biomedical research.

- **Azide Group:** The azide moiety enables "click chemistry," a set of rapid, specific, and high-yield chemical reactions. It can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.
- **PFP Ester Group:** The pentafluorophenyl ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins or other biomolecules. PFP esters are known to be less susceptible to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, offering a wider window for reaction optimization.

This dual reactivity makes **Azido-PEG8-PFP ester** an ideal linker for:

- **PROTACs:** It serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.
- **Antibody-Drug Conjugates (ADCs):** The PFP ester can react with lysine residues on an antibody, while the azide can be used to attach a cytotoxic payload.

- **Biomolecule Labeling and Immobilization:** It can be used to attach probes, dyes, or other functional molecules to proteins, peptides, or amine-modified oligonucleotides. The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate.

Experimental Protocols

The following are generalized protocols for the use of **Azido-PEG8-PFP ester** in common applications. Optimization is recommended for specific molecules and experimental conditions.

Protocol 1: General Protein Labeling with Azido-PEG8-PFP Ester

This protocol describes the conjugation of the azide functionality to a protein via its amine residues.

Materials:

- Protein of interest
- **Azido-PEG8-PFP ester**
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- **Protein Preparation:** Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
- **Reagent Preparation:** Immediately before use, prepare a stock solution of **Azido-PEG8-PFP ester** in anhydrous DMF or DMSO. A typical concentration is 10-20 mg/mL.
- **Conjugation Reaction:**

- Add a 5- to 20-fold molar excess of the **Azido-PEG8-PFP ester** solution to the protein solution.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time and temperature may require optimization.
- Purification: Remove excess, unreacted **Azido-PEG8-PFP ester** and byproducts using a desalting column or by dialysis against an appropriate buffer.
- Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Synthesis of a PROTAC using Azido-PEG8-PFP Ester

This protocol outlines a two-step process for synthesizing a PROTAC.

Step 1: Amide Bond Formation with an E3 Ligase Ligand

- Reaction Setup: Dissolve the E3 ligase ligand containing a primary or secondary amine and **Azido-PEG8-PFP ester** in a suitable anhydrous solvent (e.g., DMF, DMSO). A slight molar excess of the PFP ester may be used.
- Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
- Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS, TLC).
- Purification: Once the reaction is complete, purify the resulting azide-functionalized E3 ligase ligand-linker conjugate using column chromatography.

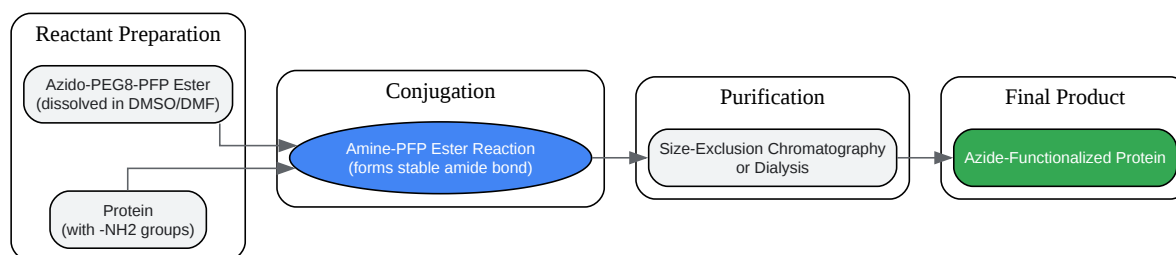
Step 2: Click Chemistry with a Target Protein Ligand

- Reaction Setup: Dissolve the purified azide-functionalized conjugate from Step 1 and the target protein ligand functionalized with an alkyne in a suitable solvent system (e.g., a mixture of t-butanol and water).

- Catalyst Addition (for CuAAC): Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) to catalyze the cycloaddition.
- Reaction and Monitoring: Stir the reaction at room temperature and monitor for completion.
- Purification: Purify the final PROTAC molecule using preparative HPLC or other suitable chromatographic techniques.

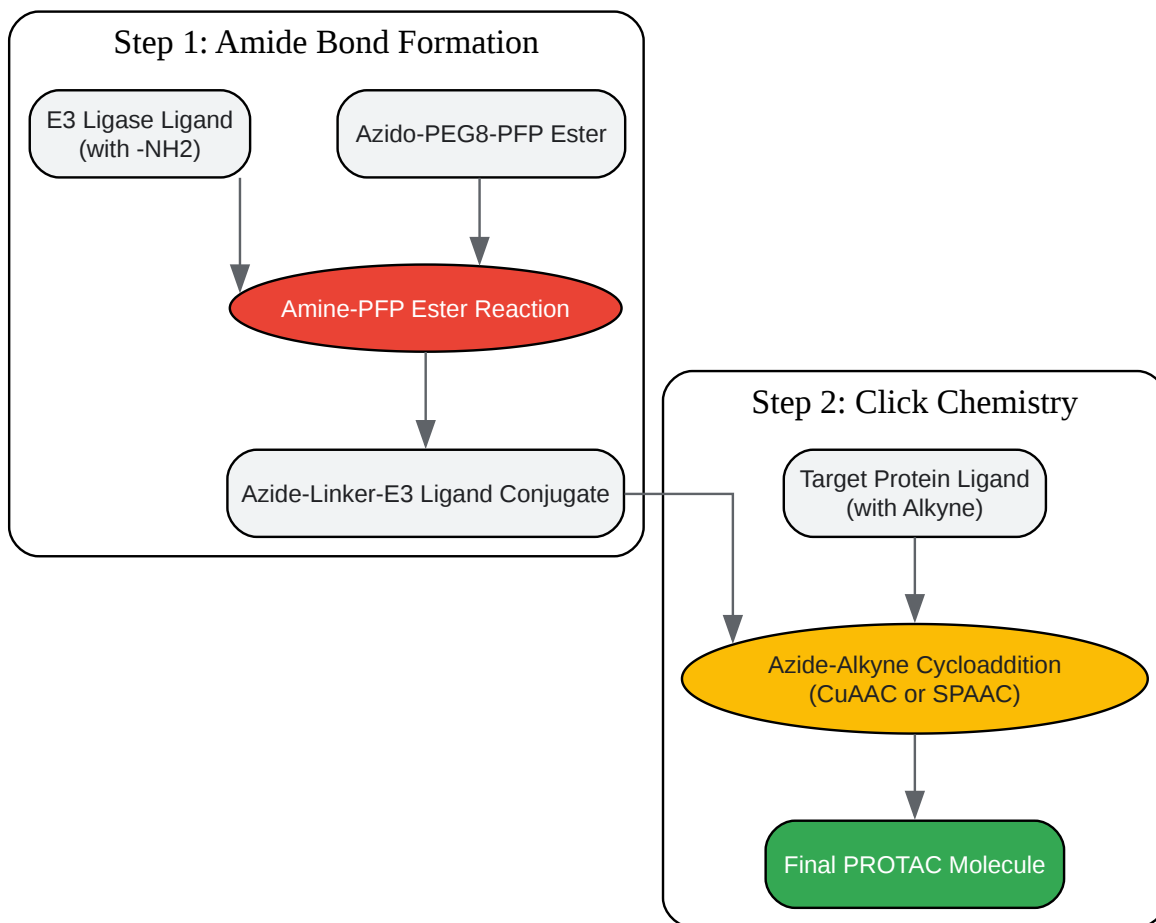
Workflow Visualizations

The following diagrams illustrate the key experimental workflows involving **Azido-PEG8-PFP ester**.



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Caption: Workflow for protein labeling using **Azido-PEG8-PFP ester**.



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Caption: Two-step workflow for the synthesis of a PROTAC.

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